molecular formula C4H5NS3 B11085026 1,3-Thiazinane-2,4-dithione

1,3-Thiazinane-2,4-dithione

Cat. No.: B11085026
M. Wt: 163.3 g/mol
InChI Key: MOLNRZMZTRADMZ-UHFFFAOYSA-N
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Description

1,3-Thiazinane-2,4-dithione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazinane-2,4-dithione can be synthesized through various methods. One common approach involves the reaction of thiourea with orthoformates in the presence of a catalyst. This method is known for its efficiency and ability to produce high yields of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazinane-2,4-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of 1,3-Thiazinane-2,4-dithione involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of nitrogen and sulfur atoms, which gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C4H5NS3

Molecular Weight

163.3 g/mol

IUPAC Name

1,3-thiazinane-2,4-dithione

InChI

InChI=1S/C4H5NS3/c6-3-1-2-8-4(7)5-3/h1-2H2,(H,5,6,7)

InChI Key

MOLNRZMZTRADMZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)NC1=S

Origin of Product

United States

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